Dipropionamide, 2,2,2-trimethyl- (6CI)
Description
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for dipropionamide, 2,2,2-trimethyl- (6CI) is 2,2-dimethyl-N-(2-methylpropanoyl)propanamide . This nomenclature reflects the compound’s branching pattern, with three methyl groups (-CH₃) attached to the central carbon atoms of the propanamide backbone.
The structural formula (Figure 1) consists of two propionamide moieties linked via a central carbon atom bearing three methyl substituents. The SMILES notation for this compound is CC(C)(C(=O)N)C(=O)NC(C)C , which encodes the connectivity of the methyl groups, carbonyl functionalities, and amide linkages.
| Property | Value |
|---|---|
| IUPAC Name | 2,2-dimethyl-N-(2-methylpropanoyl)propanamide |
| SMILES | CC(C)(C(=O)N)C(=O)NC(C)C |
| Key Functional Groups | Amide, methyl, carbonyl |
Figure 1: Structural representation of dipropionamide, 2,2,2-trimethyl- (6CI).
CAS Registry Number (114188-29-3) and Alternative Designations
The compound is uniquely identified by its CAS Registry Number 114188-29-3 . This identifier is critical for regulatory, commercial, and scientific referencing. Alternative designations include:
- Propanamide, 2,2-dimethyl-N-(2-methyl-1-oxopropyl)-
- Dipropionamide, 2,2,2'-trimethyl- (6CI)
- 2,2,2-Trimethyl-dipropionamide
These synonyms are used interchangeably in chemical databases and literature, though the IUPAC name and CAS number remain the gold standards for unambiguous identification.
Molecular Formula (C₉H₁₇NO₂) and Weight (171.24 g/mol)
The molecular formula C₉H₁₇NO₂ indicates the compound comprises nine carbon atoms, 17 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight, calculated as 171.24 g/mol , is derived from the sum of the atomic masses of its constituent elements (C: 12.01, H: 1.008, N: 14.01, O: 16.00).
| Component | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 9 | 12.01 | 108.09 |
| Hydrogen (H) | 17 | 1.008 | 17.14 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | 171.24 |
The molecular formula and weight are consistent across experimental reports and computational analyses. These parameters are essential for stoichiometric calculations, spectral interpretation, and synthetic applications.
Properties
CAS No. |
114188-29-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 |
IUPAC Name |
2,2-dimethyl-N-(2-methylpropanoyl)propanamide |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7(11)10-8(12)9(3,4)5/h6H,1-5H3,(H,10,11,12) |
InChI Key |
STXLGWKRYHYVAA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=O)C(C)(C)C |
Synonyms |
Dipropionamide, 2,2,2-trimethyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Molecular Dynamics: Steric effects in pivalamide influence solvent interactions, as seen in studies comparing trifluoroethanol/water mixtures .
- Thermal Stability : Pivalamide’s tert-butyl group enhances thermal resistance, making it suitable for high-temperature applications .
- Biological Activity : Chlorinated propionamides show structure-activity relationships in herbicidal efficacy .
Preparation Methods
Direct Amidation of Pivalic Acid Derivatives
Pivalic acid ((CH₃)₃CCOOH) serves as a logical starting material. Propionamide formation can be achieved via:
-
Acyl chloride intermediate :
-
In situ coupling :
Condensation with Trimethylamine Derivatives
An alternative route involves reacting 2,2,2-trimethyl-1,3-diaminopropane with propionic acid under dehydration:
-
Conditions : Reflux in xylene (140–180°C) with molecular sieves (5Å) to remove water.
-
Stoichiometry : Molar ratio of 1:2 (diamine:propionic acid) to favor diamide formation.
Catalytic Methodologies
Heterogeneous Zeolite Catalysts
Clinoptilolite-based catalysts (SiO₂-Al₂O₃-Fe₂O₃ systems) demonstrate efficacy in condensation reactions by providing Brønsted acid sites. For dipropionamide synthesis:
Palladium on Carbon (Pd/C)
While Pd/C is typically used for dehydrogenation, it may facilitate oxidative amidation in the presence of air:
-
Conditions : 140°C, 10 hours, with 5 wt% Pd/C.
Solvent and Stoichiometric Optimization
Solvent Selection
Stoichiometric Ratios
-
Pivaloyl chloride : Propylamine : 1:2.2 molar ratio minimizes unreacted acyl chloride.
-
Excess amine (20–30%) compensates for volatility losses during reflux.
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Q. What are the critical safety protocols for handling Dipropionamide, 2,2,2-trimethyl- (6CI) in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct all procedures in a fume hood to minimize inhalation risks .
- Storage : Store in a cool, dry environment (e.g., 2–8°C) in airtight containers to avoid degradation. Monitor storage duration, as prolonged storage may increase hazards due to compound instability .
- Disposal : Engage qualified personnel for disposal, adhering to federal and local regulations. Use protective equipment (e.g., face masks, fume hoods) during waste processing .
Q. How can researchers quantify measurement uncertainty in spectroscopic characterization of Dipropionamide, 2,2,2-trimethyl- (6CI)?
Methodological Answer:
- Calibration : Use certified reference standards (e.g., NMR calibration with tetramethylsilane) to minimize instrumental drift .
- Replication : Perform triplicate measurements to calculate standard deviation and confidence intervals (e.g., 95% CI).
- Statistical Analysis : Apply error propagation models to aggregate uncertainties from multiple sources (e.g., sample preparation, instrument sensitivity) .
Q. What methodologies are recommended for initial stability assessment of Dipropionamide, 2,2,2-trimethyl- (6CI) under standard lab conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to controlled stressors (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC .
- Baseline Metrics : Establish purity thresholds (e.g., ≥98% by GC-MS) and track deviations over time.
- Documentation : Record batch-specific storage conditions and degradation trends to inform future handling protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data on Dipropionamide, 2,2,2-trimethyl- (6CI)’s reactivity under varying pH conditions?
Methodological Answer:
- Triangulation : Cross-validate results using multiple techniques (e.g., UV-Vis spectroscopy, NMR, and kinetic modeling) to isolate pH-dependent reaction pathways .
- Hypothesis Testing : Apply constructive falsification (e.g., testing competing hypotheses about hydrolysis mechanisms) using empirical data to identify outliers or systematic errors .
- Statistical Rigor : Use ANOVA or Bayesian analysis to assess whether observed discrepancies fall within acceptable uncertainty ranges .
Q. What advanced strategies are effective for analyzing long-term degradation pathways of Dipropionamide, 2,2,2-trimethyl- (6CI) in oxidative environments?
Methodological Answer:
- Mechanistic Studies : Employ LC-QTOF-MS to identify degradation byproducts and propose reaction mechanisms (e.g., radical-mediated oxidation) .
- Computational Modeling : Simulate degradation kinetics using density functional theory (DFT) to predict activation energies and intermediate stability.
- Environmental Replication : Mimic real-world oxidative conditions (e.g., UV light exposure in aqueous solutions) to validate lab-scale findings .
Q. How can intelligent data analysis (IDA) improve the reliability of Dipropionamide, 2,2,2-trimethyl- (6CI) research in complex biological systems?
Methodological Answer:
- Data Integration : Use machine learning (e.g., random forests) to merge spectral data (NMR, IR) with biological activity profiles, identifying latent variables influencing compound behavior .
- Reliability Checks : Apply empirical contradiction analysis to flag inconsistent results (e.g., conflicting cytotoxicity data across cell lines) for re-evaluation .
- Iterative Refinement : Update models iteratively with new data to reduce epistemic uncertainties and enhance predictive accuracy .
Key Research Considerations
- Ethical Compliance : Adhere to institutional safety review protocols when handling hazardous compounds .
- Data Transparency : Publish raw datasets and analytical workflows to enable reproducibility .
- Interdisciplinary Collaboration : Integrate chemical stability data with computational or biological studies to uncover novel applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
